5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione
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Overview
Description
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of bromine, chlorine, and phenylamino groups attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional properties and applications .
Scientific Research Applications
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione involves its interaction with cellular components, leading to the modulation of various biochemical pathways. The compound can target specific enzymes and receptors, influencing cellular processes such as apoptosis, cell proliferation, and oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Another halogenated aromatic compound with similar structural features.
1-Bromo-3-chloro-5,5-dimethylhydantoin: A related compound used in disinfection and water treatment.
Uniqueness
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione is unique due to its specific combination of bromine, chlorine, and phenylamino groups attached to a naphthalene-1,4-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
861334-92-1 |
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Molecular Formula |
C16H9BrClNO2 |
Molecular Weight |
362.60 g/mol |
IUPAC Name |
2-anilino-5-bromo-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrClNO2/c17-11-8-4-7-10-12(11)16(21)13(18)14(15(10)20)19-9-5-2-1-3-6-9/h1-8,19H |
InChI Key |
ZYDAHJPOAJFVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=C3Br)Cl |
Origin of Product |
United States |
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